molecular formula C21H26N2O4S2 B2640304 2-(4-(Benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923413-17-6

2-(4-(Benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2640304
CAS RN: 923413-17-6
M. Wt: 434.57
InChI Key: NWJCNWQTMWDNBM-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[b]thiophene . It’s part of a new scaffold, tetrahydrobenzo[b]thiophene, which has been investigated for its nuclear factor (erythroid-derived 2)-like 2 (NRF2) activity . The compounds containing this scaffold have shown anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPSEc)-stimulated RAW 264.7 cells .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves a hybrid pharmacophore approach . The compounds are synthesized from the corresponding heterocyclic carbonyl chlorides, methoxycarbonyl- and cyano-substituted anilines . The Pinner reaction is used in the preparations of amidino-substituted compounds .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by a sulfur-containing bicyclic ring and an amide-linked group offering two oxygen atoms as H-bond acceptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[b]thiophene derivatives include the degradation of a protein inhibitor of NF-kB transcription factor, which upon activation eventually leads to the increased expression of NF-kB as a feedback regulation .


Physical And Chemical Properties Analysis

Benzo[b]thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

Synthesis and Derivative Research

  • Thiophene Derivative Synthesis : Benzo[b]thiophen-2-yl-hydrazonoesters, related to the compound , have been used in heterocyclic synthesis to produce a variety of nitrogen nucleophiles, resulting in derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb et al., 2004).
  • Antimicrobial Derivatives : Derivatives of similar compounds have shown antimicrobial properties. For instance, 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophine derivatives have been evaluated as antimicrobial agents (Singh, 2011).

Biochemical Applications

  • Allosteric Receptor Activity : Some derivatives have been found to possess activity on allosteric receptors, acting as antimicrobial agents. Their structural modifications can enhance this activity, such as alterations in the 3-, 4-, and 5-positions of the 2-aminothiophene cores (Singh, 2011).

Pharmacological Activities

  • Synthesis of Biologically Active Compounds : Researchers have synthesized various derivatives that exhibit significant activities against bacterial and fungal strains, indicating potential pharmacological applications (Babu et al., 2013).
  • Potential in Treating Arrhythmias and Anxiety : Novel thiophene derivatives synthesized from similar compounds have been evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities, showing high activity compared with standard drugs (Amr et al., 2010).

Structural Studies

  • Crystal Structure Analysis : The crystal structure of related compounds like N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has been characterized, offering insights into the molecular configuration and potential interactions (Vasu et al., 2004).

Chemical Reactivity and Synthesis Techniques

  • Chemical Reactivity Studies : Research into the reactivity of similar compounds toward various chemical reagents has led to the synthesis of thienopyridines and -pyrimidines (Mohareb et al., 2003).
  • Novel Synthesis Methods : Innovative methods for synthesizing alkyl 2-aminobenzo[b]thiophene-3-carboxylates from similar compounds have been developed, offering new pathways for chemical synthesis (Adib et al., 2014).

Anti-Inflammatory Activity

  • Potential in Anti-inflammatory Treatments : Some derivatives have been synthesized with a prognosis of anti-inflammatory activity, indicating possible uses in medical treatments for inflammation (Chiriapkin et al., 2021).

Mechanism of Action

The compounds disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 via interfering with the KEAP1’s Kelch domain . The anti-inflammatory activity of the compounds is associated with their ability to activate NRF2 .

properties

IUPAC Name

2-(4-benzylsulfonylbutanoylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S2/c1-14-9-10-16-17(12-14)28-21(19(16)20(22)25)23-18(24)8-5-11-29(26,27)13-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJCNWQTMWDNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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